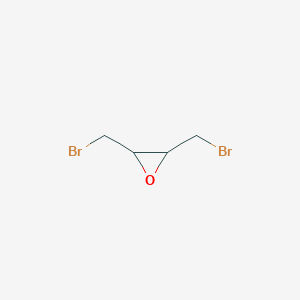

1,4-Dibromo-2,3-epoxybutane

Description

Significance of Halogenated Epoxides as Reactive Intermediates

Halogenated epoxides are a class of organic compounds characterized by the presence of an epoxide ring and one or more halogen atoms. The inherent ring strain of the three-membered ether ring makes epoxides susceptible to ring-opening reactions by a wide range of nucleophiles. openstax.org The addition of halogen atoms to the carbon skeleton further enhances the reactivity and provides additional synthetic handles for chemical transformations.

The electron-withdrawing nature of halogens can influence the regioselectivity of the epoxide ring-opening. In acid-catalyzed reactions, the halogen's inductive effect can impact the stability of the transient carbocation-like species, directing the nucleophilic attack. core.ac.uk Under basic conditions, the attack typically occurs at the less sterically hindered carbon, a characteristic SN2-type reaction. openstax.orgmasterorganicchemistry.com This predictable reactivity makes halogenated epoxides valuable building blocks in the construction of complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Historical Context of Related Butane (B89635) Derivatives in Synthetic Chemistry

The utility of butane derivatives in organic synthesis is well-established. For instance, 1,3-butadiene (B125203) is a fundamental building block in the production of synthetic rubbers and various polymers. sit.edu.cn Its derivatization through halogenation and other reactions has been a cornerstone of synthetic chemistry for decades. The synthesis of compounds like 1,4-dibromo-2-butene (B147587) from butadiene has provided versatile intermediates for subsequent reactions, including nucleophilic substitutions and eliminations to form substituted dienes.

The study of the stereochemistry of reactions involving butane derivatives has also been a rich area of research. The interconversion of stereoisomers and the stereospecific nature of certain reactions have contributed significantly to the understanding of reaction mechanisms. dokumen.pub The investigation of reactions on substituted butanes, including those with halogens and other functional groups, has laid the groundwork for understanding the more complex reactivity of molecules like 1,4-dibromo-2,3-epoxybutane.

Scope of Academic Inquiry into this compound: A Focus on Reactivity and Synthetic Utility

The academic inquiry into this compound centers on its dual reactivity, stemming from the epoxide ring and the carbon-bromine bonds. This bifunctionality allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

The primary reaction of the epoxide ring is its opening by various nucleophiles. core.ac.uk This can be catalyzed by either acid or base. In base-catalyzed reactions, the nucleophile attacks one of the epoxide carbons, leading to the opening of the ring. The regioselectivity of this attack is influenced by both steric and electronic factors. For instance, in the reaction with phenol (B47542) under basic conditions, the nucleophilic attack occurs at the epoxy carbon atom further away from the bromine atom. core.ac.uk

Acid-catalyzed ring-opening proceeds via a protonated epoxide intermediate, which is then attacked by a nucleophile. openstax.org The presence of the bromine atoms can exert a directive influence on the outcome of these reactions. core.ac.uk

Beyond the epoxide chemistry, the bromine atoms serve as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups. The interplay between the reactivity of the epoxide and the bromo-substituents can be exploited to design elegant synthetic strategies. A notable aspect of the reactivity of this compound is the potential for intramolecular reactions, where a nucleophile generated from the ring-opening of the epoxide can subsequently displace one of the bromine atoms, leading to the formation of cyclic products.

The stereochemistry of this compound and its reactions is also a key area of investigation. The molecule exists as different stereoisomers, and the stereochemical outcome of its reactions provides valuable insights into the reaction mechanisms. vot.pl

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H6Br2O |

| Molecular Weight | 245.90 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~ 95-97 °C at 10 mmHg |

| Density | ~ 1.9 g/cm³ |

Interactive Data Table: Reactivity of Halogenated Epoxides

Structure

2D Structure

3D Structure

Properties

CAS No. |

14396-64-6 |

|---|---|

Molecular Formula |

C4H6Br2O |

Molecular Weight |

229.9 g/mol |

IUPAC Name |

2,3-bis(bromomethyl)oxirane |

InChI |

InChI=1S/C4H6Br2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2 |

InChI Key |

RBAKDFDWMGKHAW-UHFFFAOYSA-N |

SMILES |

C(C1C(O1)CBr)Br |

Canonical SMILES |

C(C1C(O1)CBr)Br |

Synonyms |

1,4-DIBROMO-2,3-EPOXYBUTANE |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,4 Dibromo 2,3 Epoxybutane

Strategies for Epoxide Ring Formation in Halogenated Butane (B89635) Scaffolds

The formation of the oxirane ring in 1,4-dibromo-2,3-epoxybutane can be achieved through several strategic synthetic routes, primarily involving the transformation of unsaturated or diol precursors.

Epoxidation Reactions of Unsaturated Brominated Precursors

A primary and direct method for synthesizing this compound involves the epoxidation of an unsaturated brominated precursor, typically 1,4-dibromo-2-butene (B147587). This reaction falls under the broader class of alkene epoxidations, where the carbon-carbon double bond is converted into an epoxide ring. libretexts.org

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. libretexts.orgyoutube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene. libretexts.org This process generally occurs with syn stereochemistry, meaning both carbon-oxygen bonds of the epoxide form on the same face of the original double bond. libretexts.org The choice of the geometric isomer of the starting alkene (cis or trans-1,4-dibromo-2-butene) will determine the stereochemistry of the resulting epoxide.

Other epoxidation systems can also be employed, utilizing different oxidants and catalysts. Hydrogen peroxide, in combination with various catalysts, serves as a "green" oxidant because its only byproduct is water. organic-chemistry.orgnih.gov

| Reagent/System | Description | Key Features |

|---|---|---|

| Peroxyacids (e.g., m-CPBA) | A widely used class of reagents for converting alkenes to epoxides in a single step. youtube.com | Generally high yields, predictable syn-stereochemistry, proceeds through a concerted mechanism. libretexts.orglibretexts.org |

| Hydrogen Peroxide (H₂O₂) with Catalysts | An environmentally friendly oxidant used with catalysts like manganese or rhenium compounds. organic-chemistry.org | Forms water as the only byproduct; catalyst choice influences reaction efficiency. nih.gov |

| Halohydrin Formation and Cyclization | A two-step process involving the addition of a halogen and a hydroxyl group across the double bond, followed by base-induced ring closure. libretexts.org | Provides an alternative route to epoxides, with the intramolecular cyclization being a key step. youtube.com |

Derivatization from Related Brominated Butanediols

An alternative strategy for constructing the epoxide ring starts with a saturated, brominated diol, specifically 1,4-dibromo-2,3-butanediol (B81164). This method relies on an intramolecular Williamson ether synthesis.

In this approach, the diol is treated with a base. The base deprotonates one of the hydroxyl groups, forming an alkoxide ion. This nucleophilic alkoxide then attacks the adjacent carbon atom that bears a bromine atom, displacing the bromide ion and closing the three-membered epoxide ring. This intramolecular nucleophilic substitution reaction is an efficient method for forming cyclic ethers, including epoxides. The stereochemistry of the starting diol is crucial as it dictates the stereochemical outcome of the final epoxide product.

Selective Bromination Techniques for Butane Derivatives

The synthesis of this compound relies on the availability of appropriately substituted precursors. Therefore, selective bromination techniques are critical for preparing the necessary starting materials with the correct placement and orientation of bromine atoms.

Regioselective and Stereoselective Bromination Approaches

The synthesis of precursors like 1,4-dibromo-2-butene or 1,4-dibromo-2,3-butanediol often involves the electrophilic addition of bromine (Br₂) to a C4 unsaturated hydrocarbon, such as 1,3-butadiene (B125203) or 2-butene (B3427860).

When bromine reacts with a conjugated diene like 1,3-butadiene, it can lead to either 1,2-addition or 1,4-addition products. To favor the synthesis of trans-1,4-dibromo-2-butene, the reaction is typically run under thermodynamic control (higher temperatures).

The bromination of an alkene like 2-butene proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite the bromonium ion ring, resulting in a stereospecific anti-addition. This means that the bromination of cis-2-butene (B86535) yields a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromobutane, while the bromination of trans-2-butene gives the meso compound (2R,3R)- and (2S,3S)-2,3-dibromobutane. Controlling the stereochemistry of these precursors is essential for the stereospecific synthesis of different isomers of this compound and its subsequent products.

This compound as an Intermediate in the Synthesis of Complex Molecules

The strained three-membered ring of this compound makes it a reactive and valuable intermediate for constructing more complex molecular architectures. The presence of two bromine atoms provides additional functional handles for further transformations.

Precursor to Dithioerythritol and Analogues

A significant application of this compound is its role as a key intermediate in modern syntheses of dithiols, particularly Dithioerythritol (DTE) and its diastereomer, Dithiothreitol (DTT). wikipedia.org These compounds are widely used as reducing agents in biochemistry. wikipedia.org

The synthesis involves the nucleophilic ring-opening of the epoxide by a sulfur-containing nucleophile, such as hydrogen sulfide (B99878) (H₂S) or its salts. This reaction is typically regioselective, with the nucleophile attacking one of the epoxide carbons. This step introduces the first thiol group and a hydroxyl group. Subsequent substitution of the two bromine atoms with a sulfur nucleophile, or a two-step process involving conversion to a different intermediate, leads to the formation of the second thiol group, yielding the final dithiol product.

Formation within Multi-step Synthetic Sequences

The formation of this compound is strategically positioned within multi-step reaction pathways, often commencing from readily available C4 precursors such as butadiene or its derivatives. A common and logical approach involves the initial bromination of a double bond within the carbon chain, followed by the epoxidation of an adjacent double bond or the intramolecular cyclization of a bromohydrin intermediate.

A key precursor in a plausible synthetic route is trans-1,4-Dibromo-2-butene. The synthesis of this precursor can be achieved through the bromination of 1,3-butadiene. The subsequent step in this sequence is the selective epoxidation of the double bond in trans-1,4-Dibromo-2-butene. This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The electrophilic oxygen of the peroxy acid attacks the nucleophilic double bond, leading to the formation of the epoxide ring in a concerted mechanism. This reaction generally proceeds with syn-addition, meaning the oxygen atom adds to one face of the double bond.

The reaction can be summarized as follows:

Step 1: Bromination of 1,3-Butadiene 1,3-Butadiene reacts with bromine (Br₂) to yield a mixture of 1,2- and 1,4-addition products. Through control of reaction conditions, such as temperature, the formation of the thermodynamically more stable trans-1,4-Dibromo-2-butene can be favored.

Step 2: Epoxidation of trans-1,4-Dibromo-2-butene The isolated trans-1,4-Dibromo-2-butene is then treated with a peroxy acid like mCPBA in an inert solvent (e.g., dichloromethane) to yield this compound.

An alternative approach to forming the epoxide ring involves the formation of a bromohydrin from an alkene, followed by an intramolecular Williamson ether synthesis. In the context of this compound, this would entail a multi-step sequence starting from a suitable precursor that allows for the regioselective formation of a bromohydrin at the 2,3-positions while having bromine atoms at the 1 and 4 positions. Treatment of this bromohydrin with a base would then induce an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the bromine atom, displacing the bromide and forming the epoxide ring.

The following interactive data table summarizes a plausible multi-step synthesis for this compound:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 1,3-Butadiene | Br₂, controlled temperature | trans-1,4-Dibromo-2-butene | 1,4-Addition (Bromination) |

| 2 | trans-1,4-Dibromo-2-butene | meta-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂ | This compound | Epoxidation |

Detailed research into the polymerization of related compounds, such as 1,4-dichloro-2,3-epoxybutanes, indicates that such halogenated epoxides serve as important monomers. The synthesis of these monomers would follow analogous multi-step pathways involving halogenation and epoxidation of C4 alkenes. The stereochemistry of the final epoxide is influenced by the stereochemistry of the starting alkene and the epoxidation conditions. For instance, the epoxidation of a cis-alkene will result in a cis-epoxide, while a trans-alkene will yield a trans-epoxide.

Reaction Mechanisms and Reactivity Profiles of 1,4 Dibromo 2,3 Epoxybutane

Nucleophilic Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of the epoxide ring in 1,4-Dibromo-2,3-epoxybutane makes it susceptible to nucleophilic attack, which alleviates this strain. These ring-opening reactions can be catalyzed by either acid or base, with each pathway exhibiting distinct mechanistic features and stereochemical consequences.

Acid-Catalyzed Ring Opening Mechanisms (e.g., SN1-like vs. SN2-like Pathways)

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group (an alcohol). This protonation activates the epoxide, making it more susceptible to nucleophilic attack. The subsequent ring-opening can proceed through a spectrum of mechanisms that have characteristics of both SN1 and SN2 pathways.

The precise nature of the mechanism is influenced by the stability of the potential carbocation intermediates. In the case of this compound, the electron-withdrawing inductive effect of the bromine atoms destabilizes the formation of a full carbocation at the adjacent carbons. This disfavors a pure SN1 mechanism.

However, the transition state can have significant SN1 character. The C-O bond begins to break before the nucleophile fully attacks, leading to a partial positive charge on the more substituted carbon. The reaction is best described as a hybrid between an SN1 and SN2 mechanism.

In acid-catalyzed ring-opening, the regioselectivity is determined by a combination of electronic and steric effects. The nucleophile will preferentially attack the carbon atom that can best stabilize the developing positive charge in the transition state. For unsymmetrical epoxides, this is typically the more substituted carbon. In the seemingly symmetrical case of this compound, the electronic influence of the bromomethyl groups is crucial.

The reaction is also stereospecific. The nucleophilic attack occurs from the backside of the carbon-oxygen bond, leading to an inversion of stereochemistry at the site of attack. This is a hallmark of an SN2-like process.

Base-Catalyzed Ring Opening Mechanisms (SN2 Pathway)

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of this compound proceeds through a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break in a single, concerted step.

The rate of the base-catalyzed ring-opening is highly dependent on the strength of the nucleophile; stronger nucleophiles react faster. Common strong nucleophiles include alkoxides, Grignard reagents, and organolithium compounds.

Steric hindrance plays a critical role in determining the regioselectivity of the attack. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, both carbons of the epoxide are secondary and are attached to a bromomethyl group. Therefore, the steric environment around both carbons is similar, which could lead to a mixture of products depending on the specific nucleophile and reaction conditions.

| Nucleophile Type | Strength | Steric Sensitivity | Expected Reactivity with this compound |

| Hydroxide (OH⁻) | Strong | Moderate | Attacks the epoxide carbon in an SN2 fashion. |

| Alkoxides (RO⁻) | Strong | High | Attack is sensitive to the steric bulk of the alkoxide. |

| Grignard Reagents (RMgX) | Very Strong | High | Attacks the less sterically hindered carbon. |

| Amines (RNH₂) | Moderate | Moderate | Can act as nucleophiles to open the ring. |

Stereochemical Outcomes of Ring-Opening Reactions: Formation of Diols

The hydrolysis of this compound, either under acidic or basic conditions, leads to the formation of a diol. The stereochemistry of the resulting diol is a direct consequence of the reaction mechanism.

| Reaction Condition | Mechanism | Key Feature | Stereochemical Outcome |

| Acid-Catalyzed Hydrolysis | SN1-like/SN2 hybrid | Protonation of epoxide oxygen | trans-Diol |

| Base-Catalyzed Hydrolysis | SN2 | Backside attack by hydroxide | trans-Diol |

Reactivity with Diverse Nucleophiles (e.g., Phenols, Alcohols, Amines, Halides)

The reactivity of this compound is dominated by the high ring strain of the three-membered epoxide ring, which makes the electrophilic carbon atoms susceptible to nucleophilic attack. This reaction, known as ring-opening, can proceed with a wide variety of nucleophiles. Generally, under neutral or basic conditions, the reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism. The nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring and the formation of a β-substituted alcohol.

The general mechanism involves the backside attack of the nucleophile on one of the epoxide carbons. This attack causes the carbon-oxygen bond to break, with the oxygen atom retaining the electron pair and forming an alkoxide. A subsequent protonation step, typically from a solvent or a mild acid workup, yields the final alcohol product.

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols are deprotonated to form alkoxides and phenoxides, respectively. These strong nucleophiles can then open the epoxide ring. For an asymmetrical epoxide, the attack typically occurs at the less sterically hindered carbon atom. In the case of this compound, the two epoxide carbons are electronically similar, so steric hindrance would be the primary determinant for regioselectivity if other substituents were present. The reaction with a generic alcohol (R-OH) would yield a β-alkoxy alcohol.

Reaction with Amines: Amines are effective nucleophiles that react readily with epoxides to form β-amino alcohols, which are crucial intermediates in the synthesis of many biologically active compounds. scielo.org.mx The reaction can be performed with primary and secondary amines. The classical method often requires elevated temperatures, but various catalysts can facilitate the reaction under milder conditions. scielo.org.mxresearchgate.net The reaction proceeds via an SN2 attack of the amine's lone pair of electrons on an epoxide carbon.

Reaction with Halides: Halide ions (e.g., Cl⁻, Br⁻, I⁻) can also act as nucleophiles to open the epoxide ring, forming a halohydrin. This reaction is often facilitated by an acid catalyst.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles via an SN2 mechanism.

| Nucleophile | Nucleophilic Species | Product Class |

| Alcohol (R-OH) / Base | Alkoxide (RO⁻) | β-Alkoxy Alcohol |

| Phenol (B47542) (Ar-OH) / Base | Phenoxide (ArO⁻) | β-Aryloxy Alcohol |

| Amine (RNH₂) | Amine (RNH₂) | β-Amino Alcohol |

| Halide (HX) | Halide Ion (X⁻) | β-Halo Alcohol |

Electrophilic Characteristics and Alkylating Properties

The electrophilic nature of this compound is conferred by the polarized carbon-oxygen bonds of the epoxide ring and the carbon-bromine bonds. The carbons of the epoxide are partial-positively charged, making them targets for nucleophiles. This reactivity allows the compound to act as an alkylating agent, a molecule that can transfer an alkyl group to another molecule.

The primary alkylation pathway for epoxides involves nucleophilic addition, which leads to the opening of the epoxide ring. This is fundamentally an SN2 reaction where the nucleophile attacks an electrophilic carbon and displaces the epoxide oxygen, which remains bonded to the other carbon. The high ring strain of the epoxide provides the driving force for the reaction, as the release of this strain is energetically favorable.

In this compound, there are two distinct types of electrophilic centers: the two carbons of the epoxide ring and the two carbons bonded to the bromine atoms. This structure allows for sequential alkylation reactions, making it a bifunctional (or potentially trifunctional) alkylating agent. A nucleophile can first attack the epoxide, and then a second nucleophile (or a second nucleophilic site on the same molecule) can displace one of the bromide ions in a standard SN2 reaction.

When this compound reacts with sulfur nucleophiles, such as thiols (R-SH) or glutathione (B108866) (GSH), the initial reaction is typically the opening of the epoxide ring. The resulting product is a β-hydroxy thioether.

Following this initial alkylation, the presence of the bromine atoms on the alkyl chain allows for a potential subsequent intramolecular reaction. If the sulfur atom of the newly formed thioether attacks the carbon bearing a bromine atom, a cyclic sulfonium (B1226848) ion, known as an episulfonium ion (a three-membered ring) or a thialonium ion (a larger ring), could be formed. For instance, attack at the adjacent carbon would form a five-membered thialonium ring. The formation of such cyclic intermediates is a known mechanism in the bioactivation of other halogenated compounds. While direct studies on this compound are limited, the reaction of glutathione with related epoxides is a well-established metabolic pathway, often catalyzed by enzymes like glutathione S-transferases. nih.gov

The presence of multiple electrophilic sites allows this compound to act as a bifunctional alkylating agent . These agents can form covalent bonds with two different nucleophilic sites, leading to the cross-linking of macromolecules. This property is characteristic of the structurally similar and well-studied compound 1,2,3,4-diepoxybutane (DEB), a metabolite of 1,3-butadiene (B125203). nih.gov

DEB is known to be genotoxic because it can cross-link DNA strands. The process involves two sequential alkylation reactions with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940). nih.govresearchgate.net

The proposed mechanism for this compound interacting with DNA would be analogous:

First Alkylation: A nucleophilic site on a DNA base, such as the N7 of guanine, attacks one of the epoxide carbons, opening the ring and forming a monoadduct.

Second Alkylation (Cross-linking): The resulting molecule still contains two reactive sites (the two bromomethyl groups). One of these electrophilic carbons can then be attacked by a second nucleophilic site, such as the N7 of another guanine on the same or an opposing DNA strand. This second reaction forms a stable covalent cross-link.

This DNA cross-linking can inhibit DNA replication and transcription, leading to mutations, cytotoxicity, and carcinogenicity. nih.govnih.gov The primary DNA adduct formed by DEB is 1,4-bis-(guan-7-yl)-2,3-butanediol. nih.gov A similar butanediol (B1596017) adduct cross-linking two guanine bases would be the expected product from the reaction of this compound after the initial epoxide opening and subsequent hydrolysis of the bromine atoms.

| Alkylating Agent | Biological Macromolecule | Nucleophilic Site | Result |

| This compound | DNA | N7 of Guanine | DNA Adducts, Inter/Intrastrand Cross-links |

| This compound | Proteins | Cysteine (thiol), Histidine (imidazole) | Protein Adducts, Cross-linking |

Rearrangement Reactions of the Epoxide Ring

Under acidic conditions, the reaction mechanism for epoxide ring-opening is altered. The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the epoxide towards nucleophilic attack.

The subsequent step involves the attack of a nucleophile. The nature of the transition state is a hybrid between SN1 and SN2. The C-O bonds of the protonated epoxide are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is more stable on the more substituted carbon atom. Consequently, in contrast to base-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom in an acid-catalyzed ring-opening.

In the case of this compound, if the reaction is carried out in an acidic aqueous medium (acid-catalyzed hydrolysis), the nucleophile is water. The reaction would proceed as follows:

Protonation of the epoxide oxygen by an acid (e.g., H₃O⁺).

Nucleophilic attack by a water molecule on one of the epoxide carbons.

Deprotonation of the attacking water molecule to yield a diol.

The final product of this hydrolysis would be 1,4-dibromo-2,3-butanediol (B81164) . Studies on other epoxides have shown that this acid-catalyzed hydrolysis is an efficient process. oberlin.edu In the absence of a strong external nucleophile, rearrangement reactions can also occur, potentially leading to the formation of aldehydes or ketones, although the formation of the diol is typically the major pathway in aqueous acid.

Computational Elucidation of Rearrangement Pathways (e.g., Carbocation Intermediates, Hydride Migrations)

In the presence of a strong acid or an electrophile, the oxygen atom of the epoxide ring in this compound can be protonated, leading to ring-opening and the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining subsequent reaction pathways. The initial carbocation would likely form at one of the carbon atoms of the former epoxide ring.

Carbocation Intermediates: Upon ring-opening, a secondary carbocation would be formed. The presence of bromine atoms on adjacent carbons introduces significant inductive effects, which can influence the stability and reactivity of this intermediate. Computational models would typically be employed to calculate the energy of this intermediate and map the potential energy surface for any subsequent rearrangements.

Hydride Migrations: Once a carbocation is formed, it may undergo rearrangement to a more stable form if possible. A common rearrangement mechanism is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the carbocation center. In the case of the carbocation derived from this compound, a hydride shift could potentially occur. However, the stability of the resulting carbocation would need to be computationally assessed to determine if such a shift is energetically favorable. Density functional theory (DFT) is a common computational method used to investigate such reaction mechanisms, providing insights into the transition state energies and reaction coordinates.

Without specific computational studies on this compound, any discussion of its rearrangement pathways remains theoretical. Such studies would be invaluable in providing a quantitative understanding of the molecule's reactivity and the likelihood of forming various rearrangement products.

Polymerization Studies of Halogenated Epoxides

The polymerization behavior of halogenated epoxides, including derivatives of epoxybutane, has been a subject of investigation, particularly in the context of photoinitiated cationic polymerization. This method utilizes photoinitiators that, upon irradiation with UV light, generate a strong acid that initiates the ring-opening polymerization of the epoxide monomers.

Photoinitiated Cationic Polymerization Reactivity

The reactivity of halogenated epoxides in photoinitiated cationic polymerization is influenced by the nature and position of the halogen substituents. In the case of dibrominated epoxybutanes, the bromine atoms exert a significant electronic effect on the epoxide ring. Studies have investigated the photopolymerization of 3,4-dibromo-1,2-epoxybutane (B3369066) using diaryliodonium salts as photoinitiators. tandfonline.comacs.org Upon irradiation, these initiators produce a Brønsted acid that protonates the epoxide oxygen, leading to ring-opening and the initiation of polymerization.

The general mechanism for the cationic ring-opening polymerization of epoxides involves the attack of a monomer on the protonated and opened epoxide ring of the growing polymer chain. The rate of polymerization is dependent on factors such as the reactivity of the monomer, the concentration and type of photoinitiator, and the light intensity.

Comparative Reactivity with Other Halogenated Epoxybutanes

Research has shown that the structure of the epoxybutane monomer plays a crucial role in its polymerization reactivity. In comparative studies, 3,4-dibromo-1,2-epoxybutane has been shown to be less reactive in photoinitiated cationic polymerization than its non-halogenated analog, 1,2-epoxybutane, and the unsaturated analog, 3,4-epoxy-1-butene. tandfonline.comacs.org

The lower reactivity of the dibromo derivative can be attributed to the electron-withdrawing nature of the bromine atoms, which can destabilize the cationic propagating species. In contrast, the vinyl group in 3,4-epoxy-1-butene is thought to stabilize the growing cationic chain end, leading to a higher polymerization rate. tandfonline.com

The following table summarizes the qualitative reactivity of various epoxybutane derivatives in photoinitiated cationic polymerization based on available research findings. tandfonline.com

| Compound | Relative Reactivity |

| 3,4-Epoxy-1-butene | Highest |

| 1,2-Epoxybutane | Intermediate |

| 3,4-Dibromo-1,2-epoxybutane | Lower |

| 3,4-Dichloro-1,2-epoxybutane | Lower |

This trend highlights the significant impact of substituents on the electronic properties and, consequently, the polymerization behavior of epoxy monomers.

Stereochemical Aspects and Asymmetric Synthesis Involving 1,4 Dibromo 2,3 Epoxybutane

Chiral Recognition and Enantiomeric Resolution Strategies

The separation of racemic 1,4-dibromo-2,3-epoxybutane into its constituent enantiomers is a critical step for its use in stereospecific synthesis. Chiral recognition strategies rely on the differential interaction of the enantiomers with a chiral resolving agent or a chiral environment, leading to separable species. Enantiomeric resolution, the process of separating a racemate, can be achieved through various techniques, with kinetic resolution being a particularly powerful and widely used method for epoxides.

Kinetic resolution is a process in which two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. One of the most successful and practical methods for the resolution of racemic epoxides is the Hydrolytic Kinetic Resolution (HKR). This method, notably employing chiral (salen)Co(III) complexes, has proven to be exceptionally effective for a wide variety of terminal epoxides. unipd.itacs.orgnih.gov

The HKR process involves the enantioselective ring-opening of one epoxide enantiomer with water, catalyzed by the chiral cobalt-salen complex. nih.gov This leaves the unreacted, less reactive epoxide enantiomer in high enantiomeric excess. The reaction is highly practical due to the use of water as an inexpensive reagent, low catalyst loadings (typically 0.2–2.0 mol%), and the recyclability of the catalyst. unipd.itnih.gov A key metric for the effectiveness of a kinetic resolution is the selectivity factor (krel), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer (kfast/kslow). The HKR often achieves extraordinarily high selectivity factors, frequently exceeding 100, allowing for the isolation of both the unreacted epoxide and the resulting 1,2-diol product with enantiomeric excesses (ee) of over 99%. unipd.itacs.org

While specific data for this compound is not prominently documented, the broad substrate scope of the HKR suggests its applicability. The principles of this methodology provide a clear pathway for obtaining enantiopure forms of this functionalized epoxide.

| Racemic Epoxide Substrate | Selectivity Factor (krel) | Reference |

|---|---|---|

| Propylene Oxide | >400 | unipd.it |

| 1,2-Epoxyhexane | 180 | unipd.it |

| Styrene Oxide | >500 | nih.gov |

| Glycidyl Butyrate | 110 | unipd.it |

| (2,3-Epoxypropyl)benzene | 98 | unipd.it |

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound can be achieved through methods that control the formation of the chiral centers. These approaches are broadly categorized as substrate-controlled or catalyst-controlled.

In substrate-controlled synthesis, the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For this compound, this principle is most relevant in its subsequent reactions, particularly the ring-opening of the epoxide.

The ring-opening of epoxides with nucleophiles typically proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on one of the epoxide carbons. This results in an inversion of the stereochemical configuration at the center of attack. Consequently, the stereochemistry of the starting epoxide directly controls the relative stereochemistry of the product.

trans-1,4-Dibromo-2,3-epoxybutane : Nucleophilic ring-opening will lead to an anti-configured 2,3-disubstituted product.

cis-1,4-Dibromo-2,3-epoxybutane : Nucleophilic ring-opening will result in a syn-configured 2,3-disubstituted product.

This inherent stereospecificity makes separated isomers of this compound valuable building blocks for constructing molecules with defined stereocenters.

Catalytic asymmetric transformations utilize a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. For epoxides, these transformations often involve the enantioselective ring-opening of a prochiral (meso) epoxide or the kinetic resolution of a racemic epoxide. Chiral metal–salen complexes are considered "privileged catalysts" due to their effectiveness across a wide range of reactions and substrates. mdpi.comlu.se

Chiral catalysts are central to the asymmetric ring-opening (ARO) of epoxides, enabling the creation of two adjacent stereocenters in a single, controlled step. mdpi.com While classic homogeneous catalysts like metal-salen complexes are well-studied, there is growing interest in heterogeneous systems like Metal-Organic Frameworks (MOFs) that incorporate chiral components. nih.gov These frameworks can be considered analogous to metal-biomolecule frameworks in their construction from metal nodes and organic linkers.

Research has demonstrated that MOFs containing chiral units can effectively catalyze asymmetric epoxide ring-opening reactions. nih.gov For instance, a MOF constructed with copper paddlewheel units and chiral ligands was used to catalyze the ring-opening of cyclohexene (B86901) oxide with aniline (B41778). The mechanism involves the coordination of the epoxide to a copper center, which acts as a Lewis acid to activate the ring. The chiral environment of the MOF then directs the nucleophilic attack of aniline to one of the two carbons of the epoxide, leading to a highly enantioselective outcome. nih.gov The rate-limiting step is the ring-opening itself, and the enantioselectivity is determined by stabilizing interactions, such as CH-π interactions, within the transition state for one enantiomer over the other. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Catalyst System | Cu-paddlewheel MOF with chiral ligands | nih.gov |

| Reaction | Asymmetric Ring-Opening | nih.gov |

| Product | (R,R)-2-(phenylamino)cyclohexan-1-ol | nih.gov |

| Enantiomeric Excess (ee) | High (specific value dependent on exact ligand) | nih.gov |

Catalytic Asymmetric Transformations of Epoxides

Influence of Stereochemical Configuration on Reactivity Pathways

The specific three-dimensional arrangement of atoms in an isomer of this compound—its stereochemical configuration—has a significant influence on its chemical reactivity and the pathways it can follow. The relative orientation of the two bromomethyl groups with respect to the epoxide ring (i.e., cis or trans) creates distinct steric and electronic environments that affect reaction rates and outcomes.

For example, in a nucleophilic ring-opening reaction, the accessibility of the two electrophilic epoxide carbons can differ between the cis and trans isomers. A bulky nucleophile might show a greater rate difference in its reaction with the two isomers compared to a small nucleophile due to varying steric hindrance.

Furthermore, the stereochemical configuration is crucial in determining the feasibility of intramolecular reactions. Following a ring-opening that produces a hydroxyl group, the spatial proximity of this new nucleophile to the carbon-bearing bromide at the other end of the chain is dictated by the molecule's configuration. One stereoisomer might readily undergo an intramolecular SN2 reaction to form a cyclic ether (e.g., a substituted tetrahydrofuran), while another isomer might be conformationally constrained, making such a cyclization pathway energetically unfavorable. This demonstrates how the initial stereochemistry not only affects the stereochemistry of the direct product but also governs the potential for subsequent, pathway-diverging transformations.

Differential Reactivity of Meso and DL-Forms in Subsequent Transformations

The differential reactivity between the meso and DL forms of this compound is most evident in reactions that lead to the formation of new stereocenters. The inherent symmetry of the meso compound, which possesses a plane of symmetry, versus the chirality of the DL-racemic mixture, results in the formation of different diastereomeric products under identical reaction conditions.

A prime example of this differential reactivity is observed in the hydrolysis of the epoxide ring. The acid-catalyzed hydrolysis of an epoxide proceeds via a backside attack of a water molecule on the protonated epoxide. This SN2-type mechanism results in the inversion of configuration at the carbon atom being attacked.

In the case of meso-1,4-dibromo-2,3-epoxybutane, which has a (2R, 3S) or (2S, 3R) configuration, the molecule is achiral. Nucleophilic attack at either C2 or C3 will lead to the formation of a single achiral product, erythritol, a sugar alcohol with a plane of symmetry.

Conversely, the hydrolysis of DL-1,4-dibromo-2,3-epoxybutane, a racemic mixture of (2R, 3R) and (2S, 3S) enantiomers, yields a different diastereomer. The hydrolysis of the (2R, 3R)-enantiomer results in the formation of (2R, 3S)-threitol, while the hydrolysis of the (2S, 3S)-enantiomer produces (2S, 3R)-threitol. The final product is a racemic mixture of threitol, a chiral sugar alcohol.

This difference in the stereochemical outcome of the hydrolysis reaction highlights the profound impact of the starting material's stereochemistry on the product's structure. The table below summarizes the stereochemical outcomes of the hydrolysis of meso and DL-1,4-dibromo-2,3-epoxybutane.

| Starting Material | Product | Stereochemical Nature of Product |

| meso-1,4-Dibromo-2,3-epoxybutane | Erythritol | Achiral (meso) |

| DL-1,4-Dibromo-2,3-epoxybutane | (±)-Threitol | Chiral (racemic mixture) |

Stereochemical Retention and Inversion in Reaction Products

The concepts of stereochemical retention and inversion are central to understanding the mechanisms of nucleophilic substitution reactions involving this compound. As previously mentioned, the ring-opening of epoxides under SN2 conditions typically proceeds with an inversion of configuration at the site of nucleophilic attack.

Consider the reaction of the meso and DL isomers with a nucleophile, Nu⁻.

For meso-1,4-dibromo-2,3-epoxybutane, the attack of the nucleophile at C2 (or C3) will lead to an inversion of configuration at that center. For instance, if the starting meso-epoxide has a (2R, 3S) configuration, the attack at C2 will result in a (2S, 3R) configuration in the product at that center.

For the DL-form, let's consider the (2R, 3R)-enantiomer. Nucleophilic attack at C2 will lead to a product with a (2S, 3R) configuration. This demonstrates a clear inversion of stereochemistry at the reaction center.

The table below illustrates the expected stereochemical outcomes for a single SN2 reaction on one of the epoxide carbons of the meso and a single enantiomer of the DL-form.

| Reactant | Configuration at C2 & C3 | Site of Attack | Configuration of Product at C2 & C3 | Outcome |

| meso-1,4-Dibromo-2,3-epoxybutane | (2R, 3S) | C2 | (2S, 3S) | Inversion at C2 |

| DL-(2R, 3R)-1,4-Dibromo-2,3-epoxybutane | (2R, 3R) | C2 | (2S, 3R) | Inversion at C2 |

Applications of 1,4 Dibromo 2,3 Epoxybutane As a Building Block in Complex Organic Synthesis

Precursor to Chiral Sulfur-Containing Compounds (e.g., Dithiothreitol, Dithioerythritol)

Modern industrial syntheses have moved towards using epoxides for the preparation of important dithiol reagents like Dithiothreitol (DTT) and its epimer, Dithioerythritol (DTE). mst.dk 1,4-Dibromo-2,3-epoxybutane serves as a key intermediate in these pathways, providing a more controlled method for establishing the required stereochemistry.

The synthesis of DTE can be achieved from 1,4-dibromo-2-butene (B147587), which undergoes an epoxidation reaction to yield this compound. dtu.dk This epoxide then reacts with a sulfur nucleophile, such as thioacetate, followed by hydrolysis to yield the final dithiol product. dtu.dk A patent describes a specific example where 1,4-dibromo-2-butene is treated with a peroxy acid like peracetic acid or trifluoroperacetic acid in dichloromethane. This reaction produces 2,3-dibromomethyloxirane (this compound) with yields ranging from 78% to 83%. dtu.dk

Table 1: Synthesis of 2,3-Dibromomethyloxirane as a Precursor to Dithioerythritol Data sourced from patent CN111100096B dtu.dk

| Reactant 1 | Reactant 2 (Oxidant) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1,4-Dibromo-2-butene | Peracetic acid | Dichloromethane | 25 | 3 | 2,3-Dibromomethyloxirane | 78 |

Strategic Utility in Constructing Diverse Molecular Scaffolds

The unique combination of functional groups in this compound allows for its strategic use in building a variety of molecular frameworks.

Construction of Heterocyclic Systems

The synthesis of DTT and DTE from this compound or its precursors highlights its utility in constructing sulfur-containing heterocyclic systems. When DTT is oxidized, it forms a stable six-membered ring containing an internal disulfide bond. mst.dk The synthetic pathway, therefore, which proceeds through the dibromoepoxybutane intermediate, is fundamentally a method for creating the acyclic precursor tailored to readily form this heterocyclic structure upon oxidation.

Incorporation into Novel Fluorinated Organic Compounds

The epoxide ring within this compound is susceptible to ring-opening by various nucleophiles, including fluoride ions. This reaction provides a direct pathway for incorporating fluorine into the butane (B89635) backbone, creating valuable fluorinated building blocks. The ring-opening of epoxides is a well-established SN2-type reaction. When a fluoride source is used as the nucleophile, it attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a vicinal fluorohydrin (a molecule containing both a fluorine atom and a hydroxyl group on adjacent carbons).

This strategy is particularly relevant for creating compounds with chiral fluorine substituents. While not specifically detailed for this compound in the search results, the general mechanism can be applied. The reaction of 2,3-bis(bromomethyl)oxirane with a suitable fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), would be expected to open the epoxide ring. This would result in the formation of a 1,4-dibromo-2-fluoro-3-hydroxybutane. Such a molecule is a highly functionalized building block, where the newly introduced fluorine and hydroxyl groups, along with the existing bromine atoms, can be used for further synthetic elaborations. The development of catalytic asymmetric methods for the fluoride ring-opening of meso-epoxides allows for the synthesis of these fluorohydrins with high enantioselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon-13 (¹³C) nuclei, NMR provides unambiguous information about the carbon skeleton, the connectivity of atoms, and the stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the two types of protons in the molecule: the methine protons on the epoxide ring (H-2 and H-3) and the methylene protons on the bromine-bearing carbons (H-1 and H-4).

The protons on the epoxide ring are anticipated to appear as a multiplet in the range of δ 2.5-3.5 ppm. The brominated methylene groups (-CH₂Br) would produce signals further downfield, typically in the δ 3.5-4.0 ppm range, due to the deshielding effect of the electronegative bromine atoms.

The ¹³C NMR spectrum provides complementary information by identifying the number of chemically distinct carbon environments. openstax.org For this compound, two signals are expected. The carbons of the epoxide ring (C-2 and C-3) would resonate in the δ 40-60 ppm region, a characteristic range for epoxides. The methylene carbons attached to bromine (C-1 and C-4) would appear in the δ 30-45 ppm range. The electronegativity of nearby atoms significantly affects the chemical shift, with carbons bonded to electronegative atoms like oxygen or halogens absorbing downfield compared to simple alkane carbons. openstax.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-3 (Epoxide) | 2.5 - 3.5 | Multiplet |

| ¹H | H-1, H-4 (-CH₂Br) | 3.5 - 4.0 | Multiplet |

| ¹³C | C-2, C-3 (Epoxide) | 40 - 60 | CH |

| ¹³C | C-1, C-4 (-CH₂Br) | 30 - 45 | CH₂ |

Two-dimensional (2D) NMR techniques are indispensable for confirming the atomic connectivity within the molecule. A Homonuclear Correlation Spectroscopy (COSY) experiment would reveal scalar coupling between adjacent protons. For this compound, a COSY spectrum would show a clear cross-peak correlating the epoxide methine protons (H-2/H-3) with the adjacent methylene protons of the brominated carbons (H-1/H-4), thus confirming the C1-C2 and C3-C4 bond linkages.

The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are ¹³C NMR experiments that determine the number of protons attached to each carbon atom. aiinmr.com In an APT spectrum, CH and CH₃ signals point in one direction (positive), while CH₂ and quaternary carbon signals point in the opposite direction (negative). aiinmr.com For this compound, the APT spectrum would show positive signals for the epoxide carbons (CH) and negative signals for the terminal methylene carbons (CH₂), unequivocally confirming their nature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most characteristic signals would arise from the epoxide ring and the carbon-bromine bonds.

The epoxide group gives rise to several distinct peaks. The asymmetric C-O-C ring stretching ("ring breathing") vibration typically appears as a strong band in the 950–810 cm⁻¹ region. spectroscopyonline.com A symmetric C-O-C stretching vibration is also observed, usually near 880–750 cm⁻¹. spectroscopyonline.com Another characteristic band for epoxides is the ring breathing vibration which occurs in the 1280–1230 cm⁻¹ range. spectroscopyonline.com The C-H stretching vibrations of the epoxide ring and the methylene groups would be observed in the typical aliphatic region, around 3000-2850 cm⁻¹. The presence of the C-Br bonds would be confirmed by a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH, CH₂) | 3000 - 2850 | Medium-Strong |

| Ring Breathing | Epoxide (C-O-C) | 1280 - 1230 | Medium |

| Asymmetric C-O-C Stretch | Epoxide | 950 - 810 | Strong |

| Symmetric C-O-C Stretch | Epoxide | 880 - 750 | Strong |

| C-Br Stretch | Bromoalkane | 600 - 500 | Strong |

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₄H₆Br₂O), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms, which have two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This would result in a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would induce fragmentation of the molecule. Common fragmentation pathways would likely include the loss of a bromine atom ([M-Br]⁺), the loss of a bromomethyl radical ([M-CH₂Br]⁺), and cleavage of the epoxide ring. Analysis of these fragment ions allows for the confirmation of the molecular structure pieced together by NMR and IR spectroscopy.

X-ray Diffraction (XRD) for Solid-State Structural Determination (where applicable for related compounds)

X-ray Diffraction (XRD) is a technique used to determine the precise arrangement of atoms within a crystalline solid. Since this compound is expected to be a liquid at room temperature, single-crystal XRD is not directly applicable for its structural analysis in its native state. However, this technique would be invaluable for determining the solid-state structure of any stable, crystalline derivatives of the compound. Should a crystalline derivative be synthesized, XRD could provide highly accurate data on bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid phase.

Computational Chemistry in Mechanistic Elucidation and Property Prediction

Computational chemistry serves as a powerful predictive tool to complement experimental data. Using methods such as Density Functional Theory (DFT), it is possible to calculate and predict various molecular properties of this compound. These calculations can provide optimized molecular geometries, predict NMR chemical shifts, and simulate IR vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Furthermore, computational methods are crucial for elucidating reaction mechanisms. For instance, the reactivity of the epoxide ring towards nucleophiles is a key aspect of its chemistry. Computational modeling can map the potential energy surface for ring-opening reactions, identify transition states, and calculate activation energies. This provides deep insight into the regioselectivity and stereoselectivity of its reactions, which is fundamental to understanding its chemical behavior and potential applications in synthesis.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Stereoselective Transformations

The inherent chirality of 1,4-Dibromo-2,3-epoxybutane makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. core.ac.uk Future research is increasingly directed towards the development of novel catalytic systems that can achieve high levels of stereoselectivity in reactions involving this epoxide.

A key area of focus is the catalytic asymmetric ring-opening (ARO) of the epoxide. nih.gov While metal-salen complexes have shown promise in ARO reactions of various epoxides, the development of catalysts specifically tailored for this compound is a significant research frontier. nih.gov The goal is to design catalysts that can effectively differentiate between the enantiotopic faces of the epoxide ring, leading to the selective formation of one enantiomer of the product. This would enable the efficient production of chiral intermediates for complex molecule synthesis. core.ac.uk

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is another powerful strategy for obtaining chiral compounds. nih.gov Future research will likely involve the screening and design of new catalysts, including enzymes, for the efficient kinetic resolution of racemic this compound. The development of highly selective catalysts would allow for the isolation of both the unreacted enantiomer and the product in high enantiomeric excess.

The following table summarizes potential catalytic systems and their targeted stereoselective transformations for this compound.

| Catalytic System | Target Transformation | Desired Outcome |

| Chiral Salen-Metal Complexes | Asymmetric Ring-Opening | High enantioselectivity in the addition of nucleophiles. |

| Lipases and Esterases | Enzymatic Kinetic Resolution | High enantiomeric excess of both unreacted epoxide and product. |

| Chiral Lewis Acids | Desymmetrization of meso-isomers | Formation of a single enantiomer from an achiral starting material. |

Exploration of New Reactivity Modes and Unconventional Synthetic Utilities

Beyond conventional nucleophilic ring-opening reactions, researchers are exploring novel reactivity modes of this compound to unlock new synthetic possibilities. The presence of two bromine atoms in addition to the epoxide ring offers opportunities for cascade reactions and the formation of complex molecular architectures in a single step.

One promising area is the investigation of intramolecular reactions, where a nucleophilic group within the same molecule attacks the epoxide. This could lead to the formation of cyclic compounds with defined stereochemistry. Furthermore, the development of cascade reactions, where a sequence of reactions occurs in a single pot, can significantly improve the efficiency of a synthesis by reducing the number of purification steps and saving time and resources. nih.gov

The unique electronic and steric properties of this compound could also be exploited in unconventional cycloaddition reactions or rearrangements. Investigating its behavior under various reaction conditions, such as photolysis or in the presence of transition metal catalysts, may reveal new and unexpected reactivity patterns.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. nih.govresearchgate.net In the context of this compound, advanced computational modeling can provide valuable insights into its reactivity and the factors that govern stereoselectivity in its transformations.

DFT calculations can be used to model the transition states of reactions involving this compound, allowing researchers to understand the energy barriers for different reaction pathways. researchgate.net This information is crucial for predicting which products are likely to form and for designing catalysts that can favor a desired outcome. For example, by modeling the interaction of the epoxide with a chiral catalyst, it is possible to predict which enantiomer of the product will be formed preferentially.

Furthermore, computational models can be used to study the conformational preferences of this compound and its derivatives, which can influence their reactivity. This predictive understanding can accelerate the discovery of new reactions and catalysts, reducing the need for extensive experimental screening.

The table below illustrates the application of computational modeling in studying reactions of this compound.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Transition State Analysis of Ring-Opening | Reaction mechanism and stereochemical preference. |

| Molecular Dynamics (MD) | Conformational Analysis of Epoxide-Catalyst Complex | Dominant binding modes and their influence on selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Enzymatic Reactions | Active site interactions and the origin of enzyme selectivity. |

Integration with Sustainable Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. whiterose.ac.uk Future research on this compound will undoubtedly focus on integrating these principles into its synthesis and application.

A key aspect of this is the development of synthetic routes that utilize renewable feedstocks. colab.wsproceedings.com Exploring pathways to synthesize this compound from bio-based starting materials would significantly improve its sustainability profile. mdpi.com Additionally, improving the atom economy of reactions involving this epoxide is a crucial goal. nih.gov Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the final product. Designing reactions with high atom economy minimizes waste generation.

The use of biocatalysis, employing enzymes to carry out chemical transformations, is another important avenue for sustainable chemistry. researchgate.netmdpi.com Enzymes often operate under mild conditions (room temperature and neutral pH) in aqueous environments, reducing energy consumption and the use of hazardous organic solvents. The development of enzymatic processes for the synthesis and transformation of this compound holds significant promise for greener chemical manufacturing. nih.gov

| Sustainable Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Synthesis from bio-based sources. |

| Atom Economy | Designing cascade reactions and minimizing protecting groups. |

| Biocatalysis | Enzymatic resolution and asymmetric transformations. |

| Safer Solvents | Utilizing water or other environmentally benign solvents. |

Q & A

Q. What are the common synthetic routes for producing 1,4-dibromo-2,3-epoxybutane, and how can reaction conditions be optimized?

The synthesis typically involves bromination of 2,3-epoxybutane derivatives or epoxidation of 1,4-dibromo-2,3-butanediol. For bromination, a two-step process may be employed: (1) bromination of 2,3-butanediol using hydrobromic acid (HBr) under controlled temperature (e.g., 0–5°C) to yield 1,4-dibromo-2,3-butanediol, followed by (2) epoxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Optimization includes adjusting stoichiometric ratios (e.g., excess HBr for complete diol bromination) and monitoring reaction time to minimize side products. Purity can be verified via NMR (¹H/¹³C) and GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its alkylating properties and potential mutagenicity, strict safety measures are required:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .

- Spill Management: Neutralize spills with 10% sodium thiosulfate to deactivate alkylating agents before disposal .

- Emergency Procedures: Immediate eye/skin irrigation with water for 15 minutes; consult safety data sheets (SDS) for specific antidotes .

Q. How can researchers purify this compound, and what analytical methods validate its purity?

Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from non-polar solvents like hexane. Analytical validation includes:

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: ¹H NMR (δ 3.8–4.2 ppm for epoxide protons; δ 3.5–4.0 ppm for brominated carbons) and FT-IR (C-Br stretch ~550 cm⁻¹; epoxide ring ~1250 cm⁻¹) .

- Elemental Analysis: Confirm Br content (~45–47% by mass) .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced mutagenicity of this compound in bacterial strains expressing GST 5-5?

In Salmonella typhimurium TA1535 strains expressing rat glutathione S-transferase (GST) 5-5, the compound exhibits heightened mutagenicity due to GST-mediated bioactivation. GST 5-5 catalyzes conjugation with glutathione (GSH), forming reactive thialonium ions (5-membered cyclic intermediates) that alkylate DNA . Experimental validation involves:

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction provides precise bond angles and stereochemistry. For example, 1,4-dibromo-2,3-butanedione (a derivative) crystallizes in the monoclinic space group P2₁/c, with Br-C-C-Br dihedral angles of ~120°, confirming the cis-epoxide configuration . Key parameters:

Q. What computational approaches model the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) predict electrophilic sites:

- Epoxide Ring: High electron density at O atoms makes it susceptible to nucleophilic attack (e.g., by amines or thiols).

- Bromine Substituents: Act as leaving groups in SN2 reactions.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

Q. How do contradictory reports on the biological activity of this compound inform experimental design?

While the compound inhibits tumor growth in murine models (e.g., Ehrlich ascites carcinoma), it fails against some solid tumors and enhances mutagenicity in GST 5-5(+) bacteria . To reconcile these:

- Dose-Response Studies: Test varying concentrations in in vivo vs. in vitro models.

- Metabolite Profiling: Identify tissue-specific metabolites (e.g., liver vs. tumor microenvironments) via LC-HRMS.

- Pathway Analysis: Use RNA-seq to compare apoptotic (e.g., caspase-3 activation) vs. mutagenic (e.g., p53 mutation) pathways .

Tables

Table 1. Key Physicochemical Properties of this compound

Table 2. Mutagenicity Data in GST 5-5(+) vs. GST 5-5(-) Bacterial Strains

| Strain | Mutagenicity (Revertants/µmol) | Mechanism |

|---|---|---|

| GST 5-5(+) | 1,200±150 | Thialonium ion formation |

| GST 5-5(-) | 250±30 | Direct alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.